Evidence 1: Hydrogen Bond Donor (HBD) Capacity as a Key Differentiator from Common Analogs
The target compound possesses a unique hydrogen bond donor (HBD) capacity among its closest cyclopropane carbonitrile analogs. Its para-hydroxyl group contributes one HBD, whereas the 4-methoxy, 4-fluoro, and unsubstituted phenyl analogs all have an HBD count of 0 [1][2][3]. This property is crucial for modulating solubility, permeability, and specific target engagement.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile (CAS 16728-00-0): 0; 1-(4-Fluorophenyl)cyclopropane-1-carbonitrile (CAS 97009-67-1): 0; 1-Phenylcyclopropane-1-carbonitrile (CAS 935-44-4): 0 |
| Quantified Difference | +1 HBD for target compound over all listed comparators. |
| Conditions | Computed by Cactvs 3.4.8.18/3.4.8.24 (PubChem release) based on molecular structure. |
Why This Matters
The presence of a hydrogen bond donor is a critical parameter in drug design and chemical biology, directly influencing a compound's ability to form specific interactions with biological targets and affecting its solubility and permeability profile, which are key criteria for procurement in medicinal chemistry programs.
- [1] PubChem. (2025). Computed Descriptors for 1-(4-Fluorophenyl)cyclopropanecarbonitrile (CID 2781259). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Descriptors for 1-Phenylcyclopropanecarbonitrile (CID 70288). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed Descriptors for 1-(4-Methoxyphenyl)cyclopropanecarbonitrile (CID 16728-00-0). National Center for Biotechnology Information. View Source
